Analytical Quantitation: LC-MS/MS Method Sensitivity for Vinorelbine N'b-Oxide versus Deacetylvinorelbine
A validated liquid chromatography-electrospray mass spectrometry method established distinct limits of quantitation (LOQ) for vinorelbine N-oxide (VNO) compared to deacetylvinorelbine (DAV) in human serum. VNO achieved an LOQ of 0.5 ng/mL, whereas DAV required a higher LOQ of 1 ng/mL, reflecting differential analytical sensitivity between these two metabolites [1]. The method demonstrated linearity from LOQ up to 1000 ng/mL with average extraction recovery of 80% across all three compounds (vinorelbine, VNO, and DAV), enabling reliable quantification in clinical and bioanalytical applications [1].
| Evidence Dimension | Limit of Quantitation (LOQ) in LC-MS/MS assay |
|---|---|
| Target Compound Data | 0.5 ng/mL (VNO, vinorelbine N-oxide) |
| Comparator Or Baseline | 1 ng/mL (DAV, deacetylvinorelbine) |
| Quantified Difference | VNO LOQ is 50% lower (2-fold more sensitive detection) |
| Conditions | Liquid chromatography-electrospray mass spectrometry; human serum matrix; linear range LOQ to 1000 ng/mL |
Why This Matters
This 2-fold higher analytical sensitivity for VNO enables more precise quantification of this specific metabolite in pharmacokinetic studies and impurity testing compared to deacetylvinorelbine, directly impacting method selection for applications requiring sensitive detection of N-oxide species.
- [1] Van Heugen JC, De Graeve J, Zorza G, Puozzo C. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. 2001;753(2):167-177. View Source
